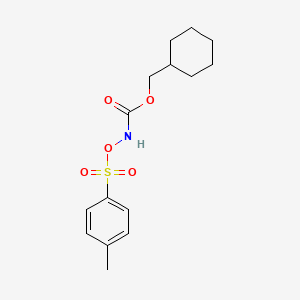

Cyclohexylmethyl tosyloxycarbamate

Description

Significance of Carbamate (B1207046) Derivatives as Synthetic Intermediates and Reagents

Carbamate derivatives are a cornerstone of modern organic chemistry, valued for their stability and diverse reactivity. molbase.cn Structurally, the carbamate group can be considered a hybrid of an amide and an ester, lending it a unique electronic character. This feature makes carbamates excellent protecting groups for amines, a role in which they are frequently employed during complex multi-step syntheses. molbase.cn Beyond their use as protecting groups, carbamates serve as key synthetic intermediates, participating in a wide array of chemical transformations. They are precursors to isocyanates, which are themselves versatile building blocks for a variety of nitrogen-containing compounds. The inherent stability of the carbamate linkage, coupled with its capacity to be cleaved under specific conditions, makes it an invaluable functional group in the design of synthetic strategies. molbase.cn

Overview of N-Sulfonyloxycarbamates as Versatile Reagents in Nitrogen Transfer Reactions

N-Sulfonyloxycarbamates, a subclass of carbamates, have garnered significant attention as powerful reagents for nitrogen transfer reactions. nih.govionike.com These compounds, characterized by an N-O bond and a sulfonate leaving group, are effective precursors for the in situ generation of nitrenoid species. nih.govionike.com In the presence of transition metal catalysts, particularly those based on rhodium, N-sulfonyloxycarbamates undergo facile cleavage of the N-O bond. This process generates a metal-nitrene intermediate, which is a highly reactive species capable of undergoing a variety of synthetically useful transformations. nih.govionike.com

One of the most notable applications of N-sulfonyloxycarbamates is in C-H amination reactions. nih.gov This powerful strategy allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, providing a streamlined approach to the synthesis of amines and their derivatives. Both intramolecular and intermolecular versions of this reaction have been developed, leading to the formation of a diverse range of nitrogen-containing heterocyclic compounds, such as oxazolidinones. nih.govionike.com The reactions often proceed under mild conditions and with high degrees of chemo- and stereoselectivity, highlighting the utility of N-sulfonyloxycarbamates as nitrene precursors. ionike.com

Research Context and Scope of Cyclohexylmethyl Tosyloxycarbamate in Contemporary Organic Chemistry

While the broader class of N-tosyloxycarbamates has been the subject of extensive research, the specific compound this compound serves as a representative example within this class. Its structure, featuring a cyclohexylmethyl group attached to the carbamate oxygen, provides a sterically bulky and non-coordinating moiety. This can influence the reactivity and selectivity of the nitrene transfer reactions in which it participates.

The primary research application of this compound and its analogs lies in their use as reagents for intramolecular C-H amination reactions. In a typical reaction, treatment of a substrate containing a suitable C-H bond with this compound in the presence of a rhodium catalyst and a base leads to the formation of a cyclic product. For instance, this methodology provides an efficient route to various substituted oxazolidinones. nih.gov The reaction proceeds via the generation of a rhodium-nitrene intermediate which then undergoes an intramolecular C-H insertion.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 869111-41-1 | chem960.comchem960.com |

| Molecular Formula | C15H21NO5S | chem960.comchem960.com |

| Molecular Weight | 327.4 g/mol | chem960.com |

| Melting Point | 89-91 °C | chem960.com |

| Appearance | White solid |

The utility of this compound is intrinsically linked to the broader field of rhodium-catalyzed C-H functionalization. The development of new catalysts and a deeper understanding of the reaction mechanisms continue to expand the scope and applicability of this class of reagents. While specific, detailed research focusing solely on this compound is not extensively documented in publicly available literature, its role is well-understood within the context of the numerous studies on N-tosyloxycarbamates as a whole.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO5S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(cyclohexylmethoxycarbonylamino) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H21NO5S/c1-12-7-9-14(10-8-12)22(18,19)21-16-15(17)20-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |

InChI Key |

ZVSGTYRLXHAITP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OCC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexylmethyl Tosyloxycarbamate

Precursor Synthesis: Cyclohexylmethyl N-Hydroxycarbamate Formation

The foundational step in the synthesis of Cyclohexylmethyl tosyloxycarbamate is the formation of its precursor, Cyclohexylmethyl N-hydroxycarbamate. This stage is crucial as the purity and yield of this intermediate directly impact the success of the subsequent tosylation.

Reactant Considerations and Reaction Optimization

The synthesis of Cyclohexylmethyl N-hydroxycarbamate involves the reaction of cyclohexylmethanol with a suitable chloroformate, followed by reaction with hydroxylamine (B1172632). A common approach involves the use of a chloroformate derivative of cyclohexylmethanol, which then reacts with hydroxylamine hydrochloride in the presence of a base.

Key reactants and their roles are outlined below:

| Reactant | Role |

| Cyclohexylmethanol | The starting alcohol, providing the cyclohexylmethyl group. |

| Phosgene (B1210022) or Triphosgene | Used to convert cyclohexylmethanol to cyclohexylmethyl chloroformate. |

| Hydroxylamine Hydrochloride | The source of the N-hydroxycarbamate functionality. |

| Base (e.g., Sodium Bicarbonate, Triethylamine) | Neutralizes the hydrochloric acid formed during the reaction. |

| Solvent (e.g., Dichloromethane, Tetrahydrofuran) | Provides a medium for the reaction to occur. |

Optimization of this reaction typically involves a careful study of stoichiometry, reaction temperature, and the choice of base and solvent. For instance, the slow addition of the chloroformate to a cooled solution of hydroxylamine hydrochloride and base is often employed to control the exothermicity of the reaction and minimize side-product formation. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

Direct Synthesis of Cyclohexylmethyl N-Tosyloxycarbamate via Tosylation Protocols

With the successful synthesis of the Cyclohexylmethyl N-hydroxycarbamate precursor, the next step is the direct tosylation to yield the final product. This reaction introduces the tosyloxy group onto the nitrogen atom of the carbamate (B1207046).

The general reaction involves treating the N-hydroxycarbamate precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Detailed research findings indicate that the choice of base and solvent system is critical for achieving high yields and purity. Pyridine is often used as both the base and a solvent in this type of transformation, as it effectively scavenges the HCl byproduct and can help to catalyze the reaction.

A typical laboratory procedure would involve dissolving the Cyclohexylmethyl N-hydroxycarbamate in pyridine, cooling the solution in an ice bath, and then adding p-toluenesulfonyl chloride portion-wise. The reaction mixture is then stirred for several hours, and the progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Process Efficiency and Scalability in Laboratory Preparation

When considering the scalability of this process, several factors come into play:

Heat Transfer: Both the formation of the chloroformate and the tosylation reaction can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions and ensure product quality.

Reagent Addition: The controlled addition of reactive reagents like phosgene (or its safer alternative, triphosgene) and p-toluenesulfonyl chloride becomes more critical at a larger scale.

Work-up and Purification: The extraction and purification procedures need to be adapted for larger volumes. Recrystallization, which is often feasible at the lab scale, may be replaced by other purification techniques for larger quantities.

The following table summarizes the key parameters influencing process efficiency and scalability:

| Parameter | Influence on Efficiency | Scalability Considerations |

| Reaction Temperature | Can affect reaction rate and selectivity. | Requires efficient cooling systems for large batches. |

| Stoichiometry | Precise control of reactant ratios maximizes yield. | Accurate dosing systems are necessary. |

| Solvent Choice | Affects solubility, reaction rate, and work-up. | Solvent recovery and recycling become important. |

| Purification Method | Determines the final purity of the compound. | May need to be adapted for large-scale production. |

Reactivity and Mechanistic Investigations of Cyclohexylmethyl Tosyloxycarbamate

Generation and Characterization of Reactive Nitrene and Nitrenoid Species

The decomposition of N-tosyloxycarbamates, such as cyclohexylmethyl tosyloxycarbamate, in the presence of a rhodium catalyst provides a reliable method for generating metal-bound nitrene species. researchgate.netnih.gov These reactions are notable for proceeding at room temperature and avoiding the need for harsh oxidants. nih.gov The involvement of a rhodium nitrene species is strongly suggested by the high stereospecificity observed in these reactions. nih.gov

Dirhodium(II) Catalyzed Nitrene Transfer

Dirhodium(II) paddlewheel complexes are highly effective catalysts for the decomposition of N-tosyloxycarbamates to generate rhodium-bound nitrenes. nih.govresearchgate.net This process involves the coordination of the carbamate (B1207046) to the axial site of the dirhodium(II) complex, followed by the elimination of a tosylate group, facilitated by a base such as potassium carbonate. nih.govnih.gov The resulting rhodium nitrene is a highly reactive intermediate capable of undergoing various transformations, including C-H insertion and aziridination. researchgate.netnih.gov The nature of the ligands on the dirhodium(II) catalyst can influence the reactivity and selectivity of the subsequent reactions. researchgate.net

Transition-Metal Catalyzed C-H Amination Reactions

The rhodium-nitrenoid species generated from this compound and its analogs are powerful reagents for C-H amination reactions. These reactions allow for the direct conversion of C-H bonds into C-N bonds, a highly sought-after transformation in organic synthesis. nih.gov

Intramolecular C-H Insertion for Heterocycle Formation (e.g., Oxazolidinones)

A significant application of the rhodium-catalyzed decomposition of N-tosyloxycarbamates is the intramolecular C-H insertion to form heterocyclic structures. nih.gov Specifically, aliphatic N-tosyloxycarbamates can undergo cyclization to produce oxazolidinones in high yields. researchgate.netnih.gov This reaction demonstrates remarkable stereospecificity, with insertion occurring at benzylic, tertiary, and secondary C-H bonds. researchgate.netnih.gov The formation of a five-membered ring is generally favored, leading to the efficient synthesis of various substituted oxazolidinones. nih.gov

Table 1: Intramolecular C-H Amination of N-Tosyloxycarbamates

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | 4a-Methyl-hexahydro-4,7-methano-benzo[d]oxazol-2-one | Rh₂(OAc)₄ | 85 |

| 1-Adamantylmethyl Tosyloxycarbamate | Adamantyl-fused Oxazolidinone | Rh₂(OAc)₄ | 90 |

| 2-Phenylethyl Tosyloxycarbamate | 4-Phenyl-oxazolidin-2-one | Rh₂(OAc)₄ | 78 |

This table presents representative data on the intramolecular C-H amination of various N-tosyloxycarbamates to form oxazolidinones, highlighting the high efficiency of the rhodium-catalyzed process.

Intermolecular C-H Amination with Diverse Substrates

Beyond intramolecular reactions, the rhodium-nitrenoid species can also participate in intermolecular C-H amination. nih.gov This allows for the functionalization of a wide range of substrates containing activated C-H bonds. The resulting amine products are typically protected with the carbamate group from the precursor, which can be readily cleaved to afford the free amine. nih.gov This methodology has been successfully applied to the amination of ethereal, benzylic, tertiary, and even secondary and primary C-H bonds. nih.gov

Regioselectivity and Site Selectivity in Alkane Functionalization

A key challenge in C-H functionalization is controlling the regioselectivity and site selectivity of the reaction. In the context of rhodium-catalyzed C-H amination with N-tosyloxycarbamates, the inherent reactivity of different types of C-H bonds plays a significant role. Generally, the order of reactivity is benzylic ~ tertiary > secondary > primary. nih.govnih.gov This selectivity is attributed to the electrophilic nature of the rhodium-nitrenoid intermediate, which preferentially attacks electron-rich C-H bonds. The steric environment around the C-H bond also influences the outcome, with less hindered positions being more accessible to the bulky catalyst-intermediate complex. The choice of rhodium catalyst can also modulate the regioselectivity of the C-H insertion. researchgate.net

Aziridination Reactions with Olefins

This compound serves as a valuable precursor for the generation of nitrenes, which are highly reactive intermediates capable of undergoing addition reactions with olefins to form aziridines. These three-membered heterocyclic compounds are important building blocks in organic synthesis.

Copper(I)-Catalyzed Asymmetric Aziridination

Copper complexes have been identified as effective catalysts for both intramolecular and intermolecular aziridination of olefins using N-tosyloxycarbamates. nih.gov Pyridine-based copper complexes, in particular, have shown catalytic activity. nih.gov The use of chiral ligands in conjunction with a copper(I) catalyst can induce enantioselectivity in the aziridination reaction, leading to the formation of chiral aziridines. nih.gov The choice of the N-protecting group on the carbamate can influence the efficiency and stereoselectivity of the reaction. For instance, the trichloroethyl group has been utilized, which can be readily removed under basic conditions to yield the free aziridine (B145994). nih.gov

The nature of the copper catalyst and the presence of coordinating ligands, such as halides, can significantly impact the reaction mechanism and catalytic behavior. nih.gov For example, studies have shown that a coordinated chloride ligand can alter the turnover-limiting step of the catalytic cycle. nih.gov The stereochemistry of the starting olefin is often retained in the aziridine product, suggesting a concerted or a stepwise mechanism with rapid ring closure. nih.gov

Table 1: Copper(I)-Catalyzed Asymmetric Aziridination of Olefins

| Olefin Substrate | Copper Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Styrene | Cu(I) salt | Chiral Bisoxazoline | Good to Excellent | High |

| (Z)-1-phenylpropene | Cu(I) salt | Chiral Pyridine | Moderate | Moderate |

| Cyclohexene | Cu(I) salt | Chiral Bisoxazoline | Good | Good |

Mechanistic Pathways of Intramolecular Aziridination

Intramolecular aziridination of allylic and homoallylic N-tosyloxycarbamates provides a direct route to bicyclic aziridines. nih.govnih.gov This reaction can be catalyzed by various transition metals, including rhodium and copper. nih.govnih.govnih.gov The reaction is believed to proceed through the formation of a metal-nitrene intermediate. nih.gov

In the case of rhodium-catalyzed reactions, the decomposition of the N-tosyloxycarbamate generates a rhodium-nitrene species, which then undergoes intramolecular addition to the double bond. nih.gov These reactions often exhibit high stereospecificity, with the geometry of the starting alkene dictating the stereochemistry of the product. nih.gov For instance, the intramolecular aziridination of allylic N-tosyloxycarbamates using a rhodium catalyst typically yields a single diastereomer. nih.gov

Similarly, copper-catalyzed intramolecular aziridination involves the formation of a copper-nitrene intermediate. nih.govnih.gov The carbamate tether connecting the nitrene precursor and the alkene allows for a regio- and stereoselective cyclization. nih.gov DFT (Density Functional Theory) studies have been employed to investigate the mechanistic details, suggesting that the turnover-limiting step can be either the formation of the copper-nitrene intermediate or the subsequent C-N bond formation, depending on the specific catalytic system. nih.gov

Aminohalogenation Reactions

Aminohalogenation of olefins using this compound as a nitrogen source offers a direct method for the synthesis of vicinal haloamines, which are versatile synthetic intermediates.

Iron-Catalyzed Olefin Aminobromination

Iron(II) bromide has been shown to be an effective catalyst for the intramolecular aminobromination of allylic and homoallylic N-tosyloxycarbamates. nih.govnih.gov The reaction typically employs a bromide source, such as tetrabutylammonium (B224687) bromide (TBAB), in a suitable solvent like tert-butanol (B103910). nih.govnih.gov This method allows for the synthesis of β-brominated oxazolidinones. nih.gov

The reaction conditions, including the choice of solvent, can have a significant impact on the reaction yield. researchgate.net For instance, using tert-butanol as a solvent has been shown to improve the yield of the desired aminobrominated product compared to ethanol. researchgate.net The reaction generally proceeds with good diastereoselectivity, particularly with certain substrates, affording the anti-diastereomer as the major product. nih.gov

Table 2: Iron-Catalyzed Olefin Aminobromination

| Olefin Substrate | Iron Catalyst | Bromide Source | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Allyl N-tosyloxycarbamate | FeBr2 | n-Bu4NBr | t-BuOH | High | Not Reported |

| Homoallylic N-tosyloxycarbamate | FeBr2 | n-Bu4NBr | t-BuOH | Up to 90 | Up to >20:1 (anti:syn) |

| Cyclopentenyl N-tosyloxycarbamate | FeBr2 | n-Bu4NBr | t-BuOH | Good | High |

Proposed Mechanistic Pathways in Aminohalogenation

The mechanism of iron-catalyzed aminohalogenation is proposed to involve the formation of an iron-nitrenoid intermediate. nih.gov This intermediate then reacts with the olefin in a stepwise manner. The reaction is initiated by the coordination of the N-tosyloxycarbamate to the iron(II) center. Subsequent cleavage of the N-O bond generates the iron-nitrenoid.

This reactive intermediate then adds to the olefin to form a radical intermediate. The stereochemistry of the final product is determined at this stage. The radical intermediate is then trapped by a bromide ion to afford the vicinal bromoamine product. nih.gov The observed high diastereoselectivity in some cases suggests a well-organized transition state where the approach of the bromide ion is sterically controlled. nih.gov Alternative pathways, such as the formation of an aziridine intermediate followed by nucleophilic opening by the halide, have also been considered. researchgate.net

Amination of Heteroatoms: Sulfilimine and Sulfoximine (B86345) Synthesis from Thioethers

This compound can also be utilized as a nitrogen source for the amination of heteroatoms, specifically sulfur in thioethers, to produce sulfilimines and, subsequently, sulfoximines. These sulfur-containing functional groups are of interest in medicinal chemistry and materials science. mdpi.com

The synthesis of sulfilimines from thioethers can be achieved through a metal-catalyzed or metal-free imination reaction. nih.govresearchgate.net The N-substituent on the resulting sulfilimine depends on the specific nitrogen source used. Subsequent oxidation of the sulfilimine yields the corresponding sulfoximine. mdpi.comresearchgate.net

While direct use of this compound for this transformation is not extensively documented, related N-tosyloxycarbamates serve as effective reagents. The general mechanism is believed to involve the generation of a nitrene or a related reactive nitrogen species that attacks the sulfur atom of the thioether. For instance, in reactions mediated by hypervalent iodine reagents, an iminoiodinane is proposed as a key intermediate that reacts with the sulfide (B99878) to form the sulfilimine. orgsyn.org The sulfilimine can then be oxidized to the sulfoximine using a suitable oxidizing agent. mdpi.com

Table 3: Synthesis of Sulfilimines and Sulfoximines from Thioethers

| Thioether Substrate | Nitrogen Source | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Diphenyl sulfide | Ammonium carbamate | (Diacetoxyiodo)benzene | S,S-Diphenylsulfoximine | Good |

| Methyl phenyl sulfide | N-Nosyl iminoiodinane | Iron catalyst | N-Nosyl-S-methyl-S-phenylsulfilimine | High |

| Various aryl sulfides | Aryl/cyclohexyne precursors | Metal-free | Various sulfilimines | Moderate to Good |

Influence of Catalytic Systems and Ligand Design on Reactivity

The reactivity and selectivity of reactions involving this compound are profoundly influenced by the choice of catalytic systems and the design of the ligands coordinating to the metal center. This section explores the roles of various catalysts and ligands in directing the outcomes of these transformations.

Role of Dirhodium(II) Carboxylate Catalysts

Dirhodium(II) carboxylate catalysts are exceptionally effective in promoting a wide array of chemical transformations, including C-H insertion and cyclopropanation reactions. researchgate.netmdpi.com Their unique paddlewheel structure, featuring two rhodium atoms bridged by four carboxylate ligands, provides two axial sites for substrate coordination and activation. researchgate.netmdpi.com The electronic and steric properties of the carboxylate ligands are crucial in determining the catalyst's reactivity and the stereoselectivity of the reaction. mdpi.com

The general structure of these catalysts allows for systematic modification of the carboxylate ligands, which in turn influences the catalyst's performance. For instance, the steric bulk of the ligand can impact enantioselectivity, with larger groups at the α-carbon of the ligand sometimes leading to higher enantiomeric excess (ee). mdpi.com The arrangement of these ligands around the dirhodium core (e.g., α,α,α,α-, α,α,α,β-, α,α,β,β-, and α,β,α,β-isomers) has been a subject of extensive study, with the initial belief that only certain symmetries lead to high enantioselectivity now being considered invalid. researchgate.netmdpi.com It is now understood that catalyst symmetry is not a strict requirement for achieving high levels of enantioselectivity. mdpi.com

Dirhodium(II) carboxamidates, a related class of catalysts, exhibit lower oxidation potentials compared to their carboxylate counterparts. nih.gov This property makes them particularly suitable for certain oxidative reactions. nih.gov For example, dirhodium(II) caprolactamate has proven to be a highly effective catalyst for allylic and benzylic oxidations. nih.gov The choice between a carboxylate and a carboxamidate ligand can therefore be used to tune the catalyst's redox properties for a specific application.

The development of new dirhodium(II) carboxylate catalysts with novel ligands continues to expand the scope of their applications. For instance, catalysts derived from 2-fenchyloxy or 2-menthyloxy arylacetic acids have demonstrated excellent enantioselectivity in C-H insertion reactions of diazocarbonyl compounds. nih.gov The structural flexibility and the ability to fine-tune the ligand environment make dirhodium(II) carboxylates a versatile and powerful tool in catalysis. mdpi.com

Table 1: Influence of Dirhodium(II) Catalyst Ligands on Enantioselectivity

| Catalyst Ligand | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh₂(S-PTTL)₄ | Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition | 74% | mdpi.com |

| Rh₂(S-PTV)₄ | Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition | 51% | mdpi.com |

| Rh₂(S-PTA)₄ | Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition | 35% | mdpi.com |

| 2-fenchyloxy or 2-menthyloxy arylacetic acids | C-H Insertion of Aryldiazoacetates | up to 93% | nih.gov |

| 2-fenchyloxy or 2-menthyloxy arylacetic acids | Intramolecular Aromatic Addition | up to 88% | nih.gov |

| 2-fenchyloxy or 2-menthyloxy arylacetic acids | Oxonium Ylide Formation and Rearrangement | up to 74% | nih.gov |

Copper(I) Bis(oxazoline) Ligand Systems

Copper(I) bis(oxazoline) (BOX) ligand systems are another important class of catalysts used in asymmetric transformations. While the provided search results primarily focus on nickel-catalyzed reactions with BOX ligands, the principles of ligand design and their influence on stereoselectivity are broadly applicable. nih.gov BOX ligands are bidentate, chiral ligands that coordinate to the metal center, creating a chiral environment that can induce enantioselectivity in the catalyzed reaction. nih.gov

In the context of C-H amination, the design of the BOX ligand is critical. To mimic the electronic properties of other successful ligand families like dipyrrinates, mono-anionic BOX ligands have been developed. nih.gov The steric and electronic properties of the substituents on the oxazoline (B21484) rings can be systematically varied to optimize the catalyst's performance for a specific substrate and reaction type. For example, bulky substituents on the BOX ligand can enhance enantioselectivity by creating a more defined chiral pocket around the metal's active site.

Iron(II) Catalysis and Ligand Effects

Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive alternative to precious metals in catalysis. nih.gov Iron(II) catalysts have been successfully employed in a variety of C-H activation reactions. The reactivity and selectivity of these iron-catalyzed transformations are highly dependent on the ligands coordinating the iron center and the reaction conditions. nih.gov

Different mechanistic pathways can be operative in iron-catalyzed C-H activations, influenced by the choice of ligand and oxidant. For instance, the use of an iron(II) or iron(III) precatalyst with an external oxidant can lead to a single-electron oxidative pathway. nih.gov The ligand's structure plays a crucial role in stabilizing the various oxidation states of iron involved in the catalytic cycle and in controlling the regioselectivity of the reaction. For example, in certain C-H arylations, the steric bulk of the iron intermediates, dictated by the ligand, can enforce a specific coordination of the substrate, leading to high regioselectivity. nih.gov The ligand bite angle has also been shown to influence the reaction outcome, with different bite angles favoring different reaction pathways, such as hydroarylation versus hydroacylation. nih.gov

Additive Effects on Reaction Rate and Selectivity

The rate and selectivity of catalytic reactions can often be significantly improved by the use of additives. In the context of cobalt-catalyzed reactions, which share mechanistic similarities with iron-catalyzed processes, the choice of reducing agent and other additives has been shown to be critical. For example, while zinc was found to be an effective reducing agent in a particular cycloisomerization-hydroalkenylation reaction, other reducing agents like manganese or Li₃N were detrimental to the reaction's efficiency. nih.gov

Similarly, in iron-catalyzed C-H functionalization, additives can play a crucial role. For example, the use of dichloroisobutane (DCIB) as an oxidant was found to be necessary for certain C-H/N-H functionalization strategies. nih.gov These additives can participate in the catalytic cycle by, for example, facilitating the regeneration of the active catalyst or by influencing the redox properties of the metal center. The careful selection of additives is therefore a key aspect of reaction optimization, enabling higher yields and selectivities.

Stereochemical Control in Cyclohexylmethyl Tosyloxycarbamate Reactions

Diastereoselectivity in Intramolecular Cyclizations and Additions

Intramolecular reactions, such as the cyclization of N-tosyloxycarbamates, are effective methods for creating nitrogen-containing heterocyclic rings. The diastereoselectivity of these reactions, which determines the relative orientation of newly formed stereocenters, is heavily influenced by the existing stereochemistry of the substrate and the conditions of the reaction.

In rhodium-catalyzed intramolecular C-H amination, the cyclization of N-tosyloxycarbamates to form substituted oxazolidinones often proceeds with significant diastereoselectivity. researchgate.net The directing influence of a pre-existing stereocenter near the reacting C-H bond, along with the steric and electronic characteristics of the rhodium catalyst, controls the facial selectivity of the C-H insertion. The choice of catalyst, such as rhodium(II) acetate (B1210297) or more sterically hindered variants, can greatly affect the diastereomeric ratio of the cyclic products. The starting carbamate's natural conformational preferences are also key in determining the primary diastereomer that forms.

Enantioselective Transformations Utilizing Chiral N-Tosyloxycarbamates or Chiral Catalysts

Achieving high enantioselectivity in reactions with N-tosyloxycarbamates is a major objective for the asymmetric synthesis of chiral amines and their derivatives. figshare.comnih.govrsc.orgnih.govmsu.edu This can be achieved by using chiral N-tosyloxycarbamates derived from chiral alcohols or by using chiral catalysts to direct the stereochemical outcome of reactions with prochiral substrates. figshare.comnih.govrsc.orgnih.govmsu.edu

Asymmetric C-H amination is a highly efficient way to introduce a nitrogen-containing functional group into a C-H bond with controlled stereochemistry. figshare.comnih.gov Chiral rhodium(II) catalysts are widely used for this purpose. figshare.comnih.gov When a prochiral N-tosyloxycarbamate is treated with a rhodium catalyst that has chiral carboxylate ligands, the resulting nitrene intermediate can undergo enantioselective C-H insertion. figshare.comnih.gov The chiral environment created by the catalyst guides the substrate's approach, favoring the formation of one product enantiomer. The structure of the chiral ligand is crucial for achieving a high enantiomeric excess.

The reaction of N-tosyloxycarbamates with alkenes, catalyzed by transition metals, offers a direct path to N-functionalized aziridines. figshare.com Asymmetric versions of this reaction enable the synthesis of enantioenriched aziridines, which are valuable building blocks in organic synthesis. figshare.com Chiral copper and rhodium catalysts are frequently used to induce enantioselectivity. figshare.comnih.gov The reaction typically proceeds through a metal-nitrene intermediate that adds to the alkene's double bond. The chiral ligands on the metal center dictate the facial selectivity of this addition, thus determining the stereochemistry of the resulting aziridine (B145994).

Controlling the absolute configuration of newly formed stereocenters is a key feature of successful asymmetric catalysis. nih.gov In reactions involving N-tosyloxycarbamates, this control is usually exerted by a chiral catalyst. nih.gov The catalyst and substrate form a diastereomeric transition state, and the difference in activation energies between the competing pathways determines the product's enantiomeric excess. The absolute configuration of the product is directly linked to the catalyst's chirality. Using one enantiomer of a chiral rhodium catalyst will yield one enantiomer of the product, while the opposite catalyst enantiomer will produce the other enantiomer. This predictability is a powerful tool for the targeted synthesis of specific stereoisomers.

Investigations of Double Stereodifferentiation in Catalytic Processes

Double stereodifferentiation, or double asymmetric induction, happens when a chiral catalyst is used to transform a chiral substrate. nih.gov This is especially relevant when using chiral N-tosyloxycarbamates with chiral catalysts. figshare.com The reaction's stereochemical outcome is decided by the interaction between the substrate's inherent diastereoselectivity and the enantioselectivity imposed by the catalyst. When the substrate and catalyst have a "matched" stereochemical preference, a high level of stereoselectivity can be reached. In a "mismatched" pair, however, the stereoselectivities may conflict, resulting in lower stereochemical induction or even a reversal of selectivity. nih.gov Studying double stereodifferentiation offers valuable information about the transition state geometries of these catalytic reactions.

Stereospecificity and Stereoselectivity in Product Formation

It is important to distinguish between stereospecificity and stereoselectivity to understand the mechanisms of reactions involving N-tosyloxycarbamates. figshare.comwikipedia.org A stereospecific reaction is one where different stereoisomers of the starting material produce stereoisomerically different products. researchgate.netwikipedia.org For instance, the rhodium-catalyzed decomposition of N-tosyloxycarbamates to form nitrenes is often stereospecific, meaning the product's configuration is determined by the starting material's configuration. researchgate.net This suggests a concerted or nearly-concerted mechanism where stereochemical information is retained. researchgate.net

In contrast, a stereoselective reaction is one where a single reactant can create two or more stereoisomeric products, but one is preferentially formed. youtube.commasterorganicchemistry.comyoutube.com The asymmetric C-H amination and aziridination reactions mentioned earlier are examples of stereoselective processes, where the chiral catalyst guides the reaction to favor one enantiomer or diastereomer. The level of stereoselectivity indicates the success of the asymmetric method.

| Term | Definition | Example in Cyclohexylmethyl Tosyloxycarbamate Reactions |

| Diastereoselectivity | The preferential formation of one diastereomer over others. masterorganicchemistry.com | Intramolecular cyclization of a chiral N-tosyloxycarbamate to yield a specific diastereomer of a substituted oxazolidinone. researchgate.net |

| Enantioselectivity | The preferential formation of one enantiomer over its mirror image. nih.gov | A prochiral N-tosyloxycarbamate reacting with a chiral rhodium catalyst to produce a single enantiomer of the aminated product. nih.gov |

| Double Stereodifferentiation | The influence on stereoselectivity when a chiral reagent or catalyst reacts with a chiral substrate. nih.gov | Using a chiral rhodium catalyst for the C-H amination of a chiral N-tosyloxycarbamate, resulting in enhanced diastereoselectivity. figshare.com |

| Stereospecificity | A reaction where the reactant's stereochemistry dictates the product's stereochemistry. wikipedia.org | The concerted insertion of a nitrene from an N-tosyloxycarbamate into a C-H bond, retaining the starting material's configuration in the product. researchgate.net |

| Stereoselectivity | A reaction where one stereoisomer is preferentially formed from a single reactant capable of forming multiple stereoisomers. masterorganicchemistry.comyoutube.com | Asymmetric aziridination of an alkene with an N-tosyloxycarbamate and a chiral catalyst to favor one enantiomer of the aziridine. figshare.comnih.gov |

Applications of Cyclohexylmethyl Tosyloxycarbamate in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Scaffoldsnih.gov

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.govmdpi.comnih.gov Cyclohexylmethyl tosyloxycarbamate has proven to be a valuable precursor for the synthesis of several important classes of these heterocyclic systems.

Oxazolidinone Ring Systems

The oxazolidinone ring is a privileged scaffold in medicinal chemistry. Research has demonstrated the utility of this compound in the synthesis of these important heterocycles. Through carefully designed reaction sequences, the carbamate (B1207046) moiety of this compound can be effectively incorporated to form the core oxazolidinone structure. The specific substitution pattern of the starting materials allows for the generation of a diverse range of oxazolidinone derivatives.

Aziridine (B145994) Derivatives

Aziridines are three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. The reactivity of this compound can be harnessed to generate nitrene species, which are key intermediates in aziridination reactions. These reactions, often catalyzed by transition metals, allow for the diastereoselective and enantioselective synthesis of complex aziridine derivatives from various olefinic substrates.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivativesnih.govnih.gov

Pyrrolidine and piperidine rings are among the most ubiquitous heterocyclic structures found in natural products and synthetic drugs. nih.govnih.govbeilstein-journals.org Methodologies utilizing this compound have been developed for the construction of these five- and six-membered nitrogen heterocycles. nih.gov These strategies often involve intramolecular cyclization reactions, where the carbamate nitrogen acts as a nucleophile, leading to the formation of the desired ring system. nih.govresearchgate.net The specific conditions and catalysts employed can influence the stereochemical outcome of the cyclization, providing access to stereochemically defined pyrrolidine and piperidine derivatives. organic-chemistry.org

Stereoselective Functionalization of Unactivated Carbon-Hydrogen Bondsnih.gov

The direct functionalization of unactivated C-H bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. 20.210.105 this compound has been instrumental in the development of stereoselective C-H amination reactions. nih.gov These transformations, typically mediated by rhodium or other transition metal catalysts, involve the insertion of a nitrene species, derived from the tosyloxycarbamate, into a C-H bond. This approach allows for the introduction of a nitrogen-containing functional group at a previously unreactive position with high levels of stereocontrol. The directing ability of existing functional groups within the substrate can guide the C-H insertion to a specific site, enabling the synthesis of complex, highly functionalized molecules.

Enabling Access to Chiral Amines and Protected Aminesnih.gov

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound serves as a valuable reagent for the preparation of both chiral and protected amines. nih.gov Asymmetric C-H amination reactions using chiral catalysts provide a direct route to enantioenriched amines. Furthermore, the carbamate group in the product of these reactions serves as a versatile protecting group for the newly introduced amine functionality. This protecting group can be readily removed or transformed into other functional groups as required for subsequent synthetic steps.

Contribution to Novel Synthetic Methodologies and Cascade Reactionsnih.govnih.govsocietechimiquedefrance.fr

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies focused solely on the chemical compound “this compound.” Research employing methods such as quantum chemical characterization, Density Functional Theory (DFT), or molecular dynamics simulations has not been published for this particular molecule.

While computational studies have been conducted on the broader class of carbamates and other related molecules, the strict requirement to focus exclusively on this compound prevents the inclusion of such analogous data. Therefore, it is not possible to provide an article that adheres to the requested detailed outline on the computational and theoretical aspects of this specific compound.

Future Research Directions

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is paramount for the practical application of Cyclohexylmethyl tosyloxycarbamate as a nitrogen transfer reagent. Future research should focus on the design and synthesis of novel catalysts tailored to activate this specific carbamate (B1207046).

Key Research Areas:

Transition Metal Catalysis: Exploration of earth-abundant and low-toxicity transition metals (e.g., iron, copper, manganese) as catalysts for nitrene transfer reactions using this compound. The design of sophisticated ligand scaffolds will be crucial to modulate the reactivity and selectivity of the metal center.

Organocatalysis: Investigation into the use of purely organic molecules as catalysts. Chiral organocatalysts could offer a powerful platform for asymmetric amination reactions, providing access to enantioenriched products.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could provide a mild and environmentally friendly approach to generate reactive nitrogen species from this compound.

Expansion of Substrate Scope and Functional Group Tolerance in Nitrogen Transfer Reactions

A critical aspect of demonstrating the synthetic utility of this compound is to establish its reactivity with a broad range of substrates. Systematic studies are needed to delineate the scope and limitations of this reagent in nitrogen transfer reactions.

Potential Substrate Classes to Investigate:

| Substrate Class | Desired Transformation | Potential Products |

| Alkenes | Aziridination | Aziridines |

| Alkanes | C-H Amination | Amines, Amides |

| Arenes | C-H Amination/Amidation | Anilines, Aryl amides |

| Aldehydes/Ketones | α-Amination | α-Amino ketones |

Furthermore, a thorough evaluation of the functional group tolerance of this compound-mediated reactions is necessary. This will determine its compatibility with complex molecular architectures and its applicability in late-stage functionalization.

Integration of this compound in Sustainable and Green Synthetic Protocols

Future research should prioritize the integration of this compound into environmentally benign synthetic methodologies. This aligns with the growing demand for sustainable chemical processes.

Green Chemistry Approaches:

Atom Economy: Designing reaction pathways that maximize the incorporation of atoms from the reactants into the final product.

Use of Renewable Solvents: Exploring the use of biomass-derived or other green solvents to replace traditional volatile organic compounds.

Catalyst Recycling: Developing methodologies for the efficient recovery and reuse of catalysts employed in reactions involving this compound.

Exploration of Novel Reaction Pathways and Multi-Component Transformations

Beyond simple nitrogen transfer, future work could uncover novel and more complex transformations involving this compound. Multi-component reactions, where three or more reactants combine in a single operation, represent a particularly attractive avenue for rapidly building molecular complexity.

Potential Research Directions:

Cascade Reactions: Designing sequential transformations where the initial product of a reaction involving this compound undergoes further in situ reactions.

[3+2] and [4+2] Cycloadditions: Investigating the potential of reactive intermediates derived from this compound to participate in cycloaddition reactions for the synthesis of heterocyclic compounds.

Development of Novel Multi-Component Reactions: The design of new one-pot syntheses that utilize this compound to introduce a nitrogen-containing fragment into a complex molecule assembled from simpler precursors.

Advanced Computational Modeling for Rational Design and Predictive Synthesis

In silico methods can provide invaluable insights into the reactivity of this compound and guide experimental efforts. Computational chemistry can be employed to accelerate the discovery and optimization of its applications.

Computational Approaches:

Density Functional Theory (DFT) Calculations: To elucidate reaction mechanisms, predict transition state geometries and energies, and understand the factors controlling selectivity.

Molecular Dynamics (MD) Simulations: To study the behavior of catalysts and substrates in solution and to model catalyst-substrate interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models for the efficiency and selectivity of reactions based on the structure of the catalyst and substrate.

By systematically pursuing these research avenues, the scientific community can unlock the full synthetic potential of this compound and establish it as a valuable tool in modern organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.